Cas no 888439-06-3 (N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)

N-Cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide is a structurally complex heterocyclic compound featuring a pyrimidoindole core with a sulfanylacetamide substituent. Its design incorporates a cyclopentyl group and a methoxyethyl side chain, enhancing its potential for selective binding interactions. The compound's pyrimidoindole scaffold is notable for its rigidity and planar aromaticity, which may contribute to strong intermolecular interactions in biological or material applications. The presence of a sulfanyl linkage offers versatility for further functionalization, while the acetamide moiety provides hydrogen-bonding capabilities. This combination of features suggests utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other targeted therapeutics, given its balanced lipophilicity and steric profile.
N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide structure
888439-06-3 structure
Product name:N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide
CAS No:888439-06-3
MF:C20H24N4O3S
MW:400.494563102722
CID:5866652
PubChem ID:7501601

N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
    • N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
    • N-cyclopentyl-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
    • AKOS002044411
    • F1882-1431
    • 888439-06-3
    • N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide
    • Inchi: 1S/C20H24N4O3S/c1-27-11-10-24-19(26)18-17(14-8-4-5-9-15(14)22-18)23-20(24)28-12-16(25)21-13-6-2-3-7-13/h4-5,8-9,13,22H,2-3,6-7,10-12H2,1H3,(H,21,25)
    • InChI Key: YFXDHKZPWAOQGZ-UHFFFAOYSA-N
    • SMILES: C(NC1CCCC1)(=O)CSC1N(CCOC)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1

Computed Properties

  • Exact Mass: 400.15691181g/mol
  • Monoisotopic Mass: 400.15691181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 623
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112Ų
  • XLogP3: 2.7

N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1882-1431-75mg
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
888439-06-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1882-1431-3mg
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
888439-06-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1882-1431-20μmol
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
888439-06-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1882-1431-25mg
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
888439-06-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1882-1431-10mg
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
888439-06-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1882-1431-4mg
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
888439-06-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1882-1431-20mg
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
888439-06-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1882-1431-50mg
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
888439-06-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1882-1431-15mg
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
888439-06-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1882-1431-100mg
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
888439-06-3 90%+
100mg
$248.0 2023-05-17

N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide Related Literature

Additional information on N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide

Comprehensive Analysis of N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide (CAS 888439-06-3)

In the rapidly evolving field of medicinal chemistry and drug discovery, N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide (CAS 888439-06-3) has emerged as a compound of significant interest. This molecule, with its complex structure and potential therapeutic applications, is being studied for its unique properties. Researchers are particularly intrigued by its pyrimidoindole core, which is known to interact with various biological targets. The compound's sulfanyl acetamide moiety further enhances its binding affinity, making it a promising candidate for further investigation.

The synthesis of N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide involves multi-step organic reactions, highlighting the importance of precise chemical modifications to achieve the desired pharmacological profile. Recent studies have focused on optimizing the methoxyethyl side chain to improve bioavailability and metabolic stability. This aligns with current trends in drug development, where structure-activity relationship (SAR) studies are critical for identifying lead compounds.

One of the most searched questions in the context of this compound is: "What are the potential therapeutic applications of pyrimidoindole derivatives?" Preliminary research suggests that N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide may exhibit activity against specific enzymes or receptors involved in inflammatory pathways. This has sparked interest in its potential use for conditions such as autoimmune diseases or chronic pain management, topics that are highly relevant in today's healthcare landscape.

Another area of exploration is the compound's mechanism of action. Scientists are leveraging advanced techniques like molecular docking and X-ray crystallography to elucidate how it interacts with its targets. These methods are part of a broader shift toward computational drug design, which is revolutionizing the pharmaceutical industry. The integration of AI-driven predictive modeling has further accelerated the discovery process, making compounds like CAS 888439-06-3 more accessible for study.

From a commercial perspective, the demand for high-purity research chemicals has grown significantly, driven by the need for reliable reagents in academic and industrial labs. N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide is no exception, with suppliers emphasizing its analytical grade quality and batch-to-batch consistency. This focus on quality control is essential for reproducibility in scientific experiments, a topic frequently discussed in online forums and research communities.

Environmental and safety considerations are also paramount when working with such compounds. While CAS 888439-06-3 is not classified as hazardous, researchers are encouraged to follow good laboratory practices (GLP) to minimize risks. This includes proper storage conditions and the use of personal protective equipment (PPE), which are often highlighted in safety guidelines shared across scientific platforms.

In conclusion, N-cyclopentyl-2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide represents a fascinating area of study within medicinal chemistry. Its unique structure, combined with the potential for diverse therapeutic applications, makes it a compound worth watching. As research continues to unfold, it is likely that this molecule will play a role in addressing some of the most pressing challenges in modern medicine.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.